molecular formula C37H68O8 B8767967 Pentaerythritol tetraoctanoate CAS No. 3008-50-2

Pentaerythritol tetraoctanoate

Cat. No. B8767967
CAS RN: 3008-50-2
M. Wt: 640.9 g/mol
InChI Key: CFRNDJFRRKMHTL-UHFFFAOYSA-N
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Description

Pentaerythritol tetraoctanoate is a useful research compound. Its molecular formula is C37H68O8 and its molecular weight is 640.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentaerythritol tetraoctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol tetraoctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3008-50-2

Product Name

Pentaerythritol tetraoctanoate

Molecular Formula

C37H68O8

Molecular Weight

640.9 g/mol

IUPAC Name

[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propyl] octanoate

InChI

InChI=1S/C37H68O8/c1-5-9-13-17-21-25-33(38)42-29-37(30-43-34(39)26-22-18-14-10-6-2,31-44-35(40)27-23-19-15-11-7-3)32-45-36(41)28-24-20-16-12-8-4/h5-32H2,1-4H3

InChI Key

CFRNDJFRRKMHTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods

Procedure details

879 g (0.87 moles) of the POE(20) pentaerythritol prepared in (a) above was charged to a flask for esterification having standard apparatus for agitation, heating and distillation. Agitation and a dry nitrogen sparge were started, and 551 g (3.8 moles) of caprylic acid (alkyl chain 98% minimum C8 acid value 388 mg KOH/g) and 0.8 g of hypophosphorous acid solution (50%) were added. The contents were heated to 180° C. with the removal of the water of esterification by distillation and held at 180°-190° C. until all water was removed. The hydroxyl number of the contents was checked, and the reaction was continued at 180°-190° C. until a maximum hydroxyl number of 5.0 mg KOH/g was reached, indicating greater than 99% conversion to the ester. A vacuum was pulled via the distillation system to 30 inches and the contents were stirred at 190° C. to remove the unreacted caprylic acid by distillation. The Acid value of the contents was checked, and the acid removal was continued at 180°-190° C. until a maximum acid value of 1.0 mg KOH/g was reached. The contents were then cooled to 70° C. and filtered to yield a compound of the formula
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879 g
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reactant
Reaction Step One
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551 g
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0.8 g
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reactant
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